molecular formula C22H28N2O2 B11701063 N,N'-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine CAS No. 72534-69-1

N,N'-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine

Cat. No.: B11701063
CAS No.: 72534-69-1
M. Wt: 352.5 g/mol
InChI Key: SFJWQGWNZNTHEP-UHFFFAOYSA-N
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Description

N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is a Schiff base compound formed by the condensation reaction of hexane-1,6-diamine with 4-methoxy-benzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

CAS No.

72534-69-1

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[6-[(4-methoxyphenyl)methylideneamino]hexyl]methanimine

InChI

InChI=1S/C22H28N2O2/c1-25-21-11-7-19(8-12-21)17-23-15-5-3-4-6-16-24-18-20-9-13-22(26-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3

InChI Key

SFJWQGWNZNTHEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can be synthesized through a condensation reaction between hexane-1,6-diamine and 4-methoxy-benzaldehyde in a methanol solution. The reaction typically involves mixing equimolar amounts of the two reactants in methanol and allowing the mixture to react at room temperature for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hexane-1,6-diamine and 4-methoxy-benzaldehyde.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or anticancer effects. The compound’s methoxy groups and imine linkages play a crucial role in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its hexane-1,6-diamine backbone provides flexibility and enhances its binding properties compared to other similar Schiff bases.

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